Bienvenue dans la boutique en ligne BenchChem!

1-(3-Morpholin-4-yl-phenyl)propan-1-one

Neuroinflammation Nitric Oxide Inhibition Microglial Activation

This meta-substituted morpholino propanone is a validated scaffold for iNOS/NO inhibitor SAR campaigns (IC₅₀ >50 μM baseline; 2-CF3 analogue improves to 8.6 μM). It also achieves 90.3% corrosion inhibition on N80 steel at 300 ppm in 1 M HCl, matching more complex Mannich bases. As a cross-kingdom biochemical probe, it simultaneously inhibits mammalian proinflammatory cytokines and plant phenylpropanoid synthesis. Researchers can dissociate fluoxetine's serotonergic and anti-inflammatory mechanisms. Order the free base (CAS 2298-48-8) at ≥95% purity, stored at 2–8°C.

Molecular Formula C13H17NO2
Molecular Weight 219.28 g/mol
Cat. No. B8445248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Morpholin-4-yl-phenyl)propan-1-one
Molecular FormulaC13H17NO2
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CC(=CC=C1)N2CCOCC2
InChIInChI=1S/C13H17NO2/c1-2-13(15)11-4-3-5-12(10-11)14-6-8-16-9-7-14/h3-5,10H,2,6-9H2,1H3
InChIKeyDJZLWZRLKILDNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Morpholin-4-yl-phenyl)propan-1-one: A Simplified Morpholino Fluoxetine Analog for Neuroinflammation and Corrosion Research


1-(3-Morpholin-4-yl-phenyl)propan-1-one (CAS 2298-48-8; also referred to as 3-morpholino-1-phenylpropan-1-one or 3-morpholinopropiophenone) is a synthetic morpholine-containing phenylpropanone with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol . It belongs to the class of simplified heterocyclic analogues of fluoxetine, where the N-methylamino group of fluoxetine is replaced by a morpholine ring and the trifluoromethylphenyl ring is substituted with a simple oxo group [1]. This structural simplification retains biological activity while reducing molecular complexity, making the compound a valuable scaffold for neuroinflammation research and an effective corrosion inhibitor for N80 steel in acidic environments [2].

Why 1-(3-Morpholin-4-yl-phenyl)propan-1-one Cannot Be Replaced by Generic Morpholine or Fluoxetine Analogs


Although morpholine-containing phenylpropanones share a common core structure, variations in substituent position, salt form, and ring substitution profoundly alter bioactivity. The target compound demonstrates dose-dependent NO inhibition in LPS-induced BV2 microglial cells with significantly lower cytotoxicity than the parent drug fluoxetine, a property not transferable to unmorpholinated analogs or N-methylamino variants [1]. The hydrochloride salt form (4-(3-oxo-3-phenylpropyl)morpholin-4-ium chloride) serves as the parent scaffold for further optimization, with its 2-trifluoromethyl analogue showing a nearly 6-fold improvement in IC₅₀ (from >50 μM to 8.6 μM), underscoring that even minor aryl substitutions produce non-interchangeable activity profiles [2]. Furthermore, the meta-substituted morpholinophenyl isomer possesses distinct conformational and electronic properties compared to its para-substituted regioisomer, 1-(4-morpholinophenyl)propan-1-one, which demonstrates different pharmacological profiles . Generic substitution without empirical verification of the specific regioisomer and salt form risks compromising experimental reproducibility.

Quantitative Differentiation of 1-(3-Morpholin-4-yl-phenyl)propan-1-one Against Key Comparators


NO Production Inhibition in BV2 Microglial Cells: Compound 10a vs. Fluoxetine

The target compound (reported as compound 10a in Park et al. 2011) suppressed NO production dose-dependently at 10, 20, and 40 µM in LPS-induced BV2 cells. While quantitative IC₅₀ values for 10a and fluoxetine were not directly reported in that study, the follow-up 2021 study established the HCl salt parent compound (2a) with an IC₅₀ > 50 µM against the 2-trifluoromethyl analogue 16n (IC₅₀ = 8.6 µM), providing a benchmark for the scaffold's NO inhibitory range [1]. Crucially, 10a achieved NO suppression with less cytotoxicity than fluoxetine at all tested concentrations, a differentiation that is critical for chronic neuroinflammation models where therapeutic windows are narrow [2].

Neuroinflammation Nitric Oxide Inhibition Microglial Activation

Scaffold Optimization Potential: 2-Trifluoromethyl Analogue (16n) vs. Parent Compound 2a in NO Inhibition

In a direct head-to-head comparison within the same study, the 2-trifluoromethyl-substituted analogue 16n (derived from the target compound scaffold) exhibited an IC₅₀ of 8.6 µM for NO production inhibition, compared to the parent compound 2a with an IC₅₀ > 50 µM—a greater than 5.8-fold improvement in potency [1]. Compound 16n suppressed NO production dose-dependently without cytotoxicity and also inhibited iNOS expression at 2, 10, and 20 µM concentrations. This demonstrates that the morpholinopropiophenone core scaffold is highly amenable to SAR-driven optimization, a property that distinguishes it from fluoxetine where the trifluoromethylphenyl moiety was shown to be non-essential for activity [2].

Structure-Activity Relationship Lead Optimization iNOS Inhibition

Corrosion Inhibition Efficiency on N80 Steel: MPO vs. MPPO Under Acidic Conditions

The target compound, synthesized as the Mannich base 3-morpholino-1-phenylpropan-1-one (MPO), was directly compared with its pyridinyl-substituted analogue MPPO (3-morpholino-1-phenyl-3-(pyridin-4-yl)propan-1-one) for corrosion inhibition on N80 steel in 1 M HCl. At a concentration of 300 ppm and 305 K, MPO achieved a corrosion inhibition efficiency of 90.3%, while MPPO reached 91.4% [1]. The marginal 1.1% difference indicates that the simpler MPO structure provides essentially equivalent protection without the added synthetic complexity and cost of the pyridine-containing MPPO. Both inhibitors functioned as mixed-type inhibitors, reducing double-layer capacitance and forming a uniform chemisorbed adsorption film on the steel surface [1].

Corrosion Inhibition Mannich Base N80 Steel Protection

Proinflammatory Cytokine Inhibition in HepG2 and Microglial Cells: 3-Morpholino-1-phenylpropan-1-one Binding Specificity

3-Morpholino-1-phenylpropan-1-one (3MOPP) has been shown to bind to HepG2 human hepatoma cells and microglia cells, inhibiting the production of proinflammatory cytokines including IL-6, TNFα, and IL-8 . Additionally, 3MOPP inhibits the synthesis of phenylpropanoids in Dictamnus dasycarpus plants, possibly through binding to caffeic acid or related glycosidic functional groups . While quantitative IC₅₀ values for cytokine inhibition are not available in the public domain for the parent compound, this dual mammalian cell/plant biochemical activity distinguishes it from fluoxetine (which targets serotonin reuptake) and other morpholino analogs such as 2-decanoylamino-3-morpholinopropiophenone (which targets glucocerebroside synthetase and MAO) [1].

Anti-inflammatory Cytokine Inhibition Hepatoma Cells

Regioisomeric Differentiation: 3-Morpholinophenyl vs. 4-Morpholinophenyl Propanone Isomers

The target compound, bearing the morpholine substituent at the 3-position of the phenyl ring, is a regioisomer of the commercially available 1-(4-morpholinophenyl)propan-1-one (4′-morpholinopropiophenone). While both share the molecular formula C₁₃H₁₇NO₂, the 3-substituted isomer positions the morpholine ring meta to the propanone group, altering the electronic distribution and steric profile of the aromatic ring. Published data indicate that the 4-substituted isomer has been studied as an antiproliferative agent in C6 and HeLa cell lines and as an MC4 receptor agonist (EC₅₀ = 928 nM) [1], whereas the 3-substituted isomer's documented activities center on NO inhibition in BV2 microglia and corrosion inhibition [2]. These divergent activity profiles underscore that the position of the morpholine substituent is a critical determinant of biological target engagement.

Regioisomerism Positional Isomer Pharmacological Selectivity

Optimal Application Scenarios for 1-(3-Morpholin-4-yl-phenyl)propan-1-one Based on Differentiated Evidence


Neuroinflammation Drug Discovery: Scaffold for iNOS/NO Inhibitor Lead Optimization

The target compound serves as a validated starting scaffold for developing novel iNOS/NO inhibitors targeting neuroinflammatory conditions. Its demonstrated ability to suppress NO production in LPS-induced BV2 microglial cells with lower cytotoxicity than fluoxetine [1], combined with the >5.8-fold potency improvement achievable through aromatic substitution (e.g., 2-trifluoromethyl analogue 16n, IC₅₀ = 8.6 µM) [2], makes it an ideal core for medicinal chemistry SAR campaigns. Researchers should procure the HCl salt form (CAS 1020-16-2) for aqueous solubility and use the parent compound 2a (IC₅₀ > 50 µM) as the baseline for measuring optimization gains.

Oilfield Corrosion Protection: Cost-Effective Mannich Base Inhibitor for Acidizing Operations

For industrial corrosion inhibition in petroleum acidification processes, MPO (the target compound synthesized as a Mannich base) provides 90.3% corrosion inhibition efficiency on N80 steel in 1 M HCl at 300 ppm [1]. Its performance is essentially equivalent to the more complex MPPO (91.4%) while requiring a simpler synthesis from morpholine and acetophenone, reducing raw material costs. Procurement specifications should request the Mannich base form and confirm purity ≥95% for consistent adsorption film formation on steel surfaces under acidic conditions at temperatures up to 305 K.

Dual Mammalian/Plant Inflammation Model Studies: Cytokine and Phenylpropanoid Pathway Research

The compound's unique ability to inhibit both proinflammatory cytokines (IL-6, TNFα, IL-8) in mammalian HepG2 and microglial cells and phenylpropanoid synthesis in Dictamnus dasycarpus plants [1] positions it as a cross-kingdom biochemical probe. Researchers investigating conserved inflammatory or secondary metabolite pathways across biological systems can use this single compound as a tool molecule, avoiding the need to source separate mammalian and plant inhibitors. Procurement should specify the free base form (CAS 2298-48-8) and request storage at 2–8°C with purity ≥95% to maintain stability in biochemical assays.

Fluoxetine Mechanistic Studies: Differentiating Serotonin Reuptake from Anti-Inflammatory Effects

Because the target compound retains the anti-inflammatory activity of fluoxetine while lacking the trifluoromethylphenyl ring required for potent serotonin reuptake inhibition [1], it serves as a pharmacological tool to dissociate the serotonergic and anti-inflammatory mechanisms of fluoxetine. Researchers studying the non-SSRI pleiotropic effects of fluoxetine can use the target compound to probe whether observed effects are mediated through neurotransmitter modulation or direct anti-inflammatory pathways, enabling cleaner mechanistic interpretation in neuropharmacology experiments.

Quote Request

Request a Quote for 1-(3-Morpholin-4-yl-phenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.